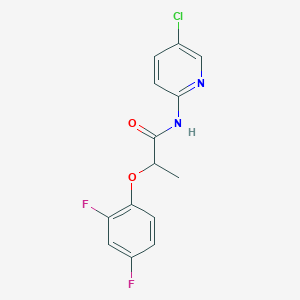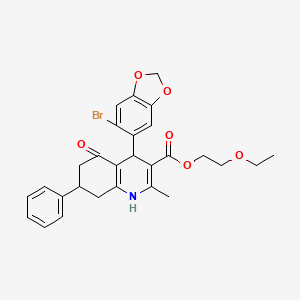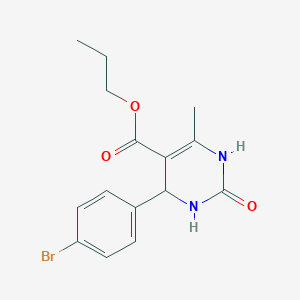
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways of several cytokines involved in immune responses.
科学研究应用
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has been extensively studied for its potential therapeutic applications in several diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has shown promising results in reducing inflammation and suppressing immune responses. In clinical trials, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has demonstrated efficacy in improving disease symptoms and reducing disease activity in patients with rheumatoid arthritis and psoriasis.
作用机制
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide acts as a potent inhibitor of JAK3, which plays a critical role in the signaling pathways of several cytokines involved in immune responses. By inhibiting JAK3, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide blocks the downstream signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This results in the suppression of immune responses and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit T cell proliferation, and reduce the activation of dendritic cells. In clinical trials, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has been shown to improve disease symptoms, reduce disease activity, and improve quality of life in patients with rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK3, making it suitable for studying the role of JAK3 in immune responses. It has also been extensively studied in preclinical and clinical settings, providing a large body of literature on its effects and mechanisms of action. However, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has some limitations for lab experiments. It is a small molecule inhibitor, which may have off-target effects on other kinases. It is also not suitable for studying the role of other JAKs, such as JAK1 or JAK2.
未来方向
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has several potential future directions for research and development. One potential direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis, lupus, and type 1 diabetes. Another direction is to investigate its potential use in combination therapies with other drugs, such as biologics or other small molecule inhibitors. Additionally, further studies are needed to investigate its long-term safety and efficacy in patients with chronic diseases.
合成方法
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide can be synthesized using a multi-step process starting from 2,4-difluoroanisole and 5-chloro-2-pyridinecarboxylic acid. The synthesis involves several steps, including esterification, amidation, and cyclization, to obtain the final product. The synthesis of N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has been optimized to achieve high yields and purity, making it suitable for further studies and applications.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O2/c1-8(21-12-4-3-10(16)6-11(12)17)14(20)19-13-5-2-9(15)7-18-13/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLHSPDPEISTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4972857.png)
![2-(2,4-dinitrophenoxy)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4972858.png)
![[(3,6-dichloro-2-methoxybenzoyl)oxy]acetic acid](/img/structure/B4972861.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4972865.png)
![1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4972873.png)
![(1R*,2S*,4R*)-N-{[2-(1-azocanyl)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4972881.png)
![ethyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4972883.png)
![N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4972889.png)
![ethyl 4-(4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoyl)-1-piperazinecarboxylate](/img/structure/B4972894.png)
![17-(4-methoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4972898.png)


![2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4972923.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4972930.png)